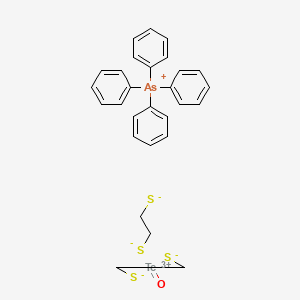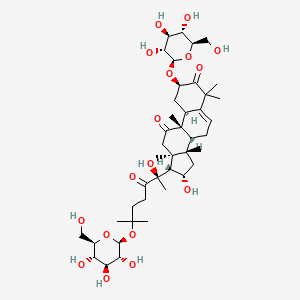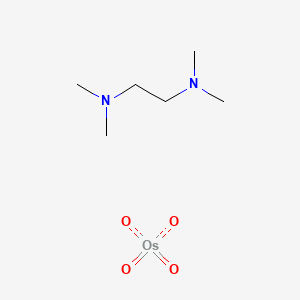
Iodide ion I-123
概要
説明
Iodide I-123 (as sodium Iodide I-123) is a radioactive isotope of iodine used in nuclear medicine for the diagnostic study of thyroid disease. Following oral administration, I-123 is absorbed through the gastrointestinal tract and is taken up by the thyroid gland. After incorporation, a gamma camera is used to detect the decay by electron capture to tellurium-123. Iodine is commonly used in thyroid function diagnostic tests as this gland normally absorbs iodine through the diet for formation of the thyroid hormones triiodothyronine (T3) and its prohormone, thyroxine (T4). Radioactive I-123 in particular is effective for this use as its half-life of approximately 13.13 h (hours) is ideal for the 24-h (hour) iodine uptake test and it has a reduced radiation burden as compared to I-131.
特性
CAS番号 |
69239-56-1 |
|---|---|
製品名 |
Iodide ion I-123 |
分子式 |
I- |
分子量 |
122.90559 g/mol |
IUPAC名 |
iodine-123(1-) |
InChI |
InChI=1S/HI/h1H/p-1/i1-4 |
InChIキー |
XMBWDFGMSWQBCA-AHCXROLUSA-M |
異性体SMILES |
[123I-] |
SMILES |
[I-] |
正規SMILES |
[I-] |
その他のCAS番号 |
69239-56-1 |
同義語 |
123I radioisotope I-123 radioisotope Iodine-123 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

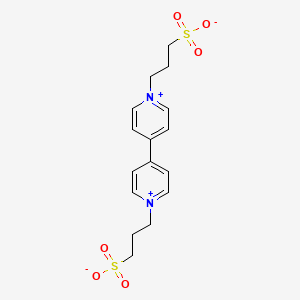
![Methyl 4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B1215309.png)
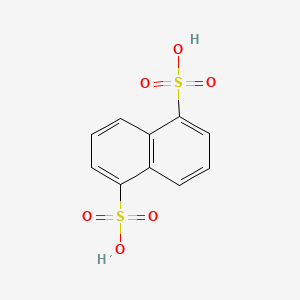
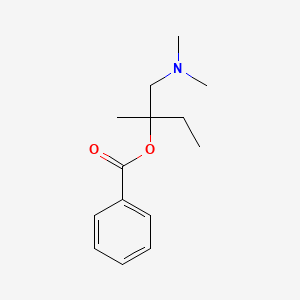
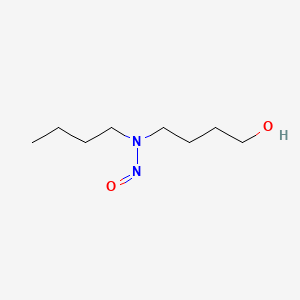

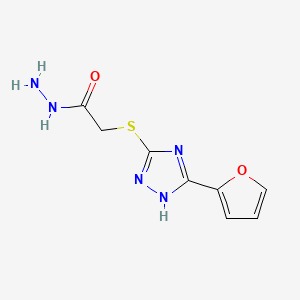
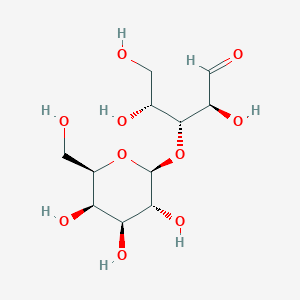
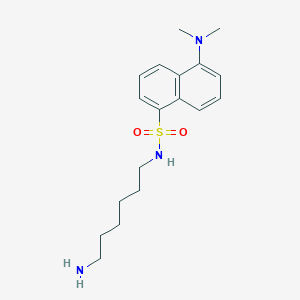
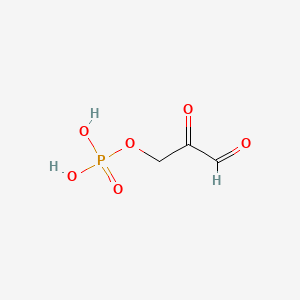
![7-[(2R,3S,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B1215321.png)
